Cas no 201732-79-8 (H-Asp(pNA)-OH·HCl)

H-Asp(pNA)-OH·HCl is a protected aspartic acid derivative where the α-carboxyl group is esterified as a p-nitroanilide (pNA) moiety, and the side chain carboxyl remains free. This compound is commonly utilized in peptide synthesis and enzymatic studies, particularly as a substrate for proteases such as aspartic endopeptidases. The p-nitroaniline (pNA) chromophore enables spectrophotometric detection, facilitating kinetic assays and enzyme activity measurements. The hydrochloride salt form enhances solubility in aqueous buffers, ensuring consistent reactivity. Its stability and well-defined cleavage properties make it a reliable choice for biochemical research, offering precise analytical capabilities in protease characterization and inhibitor screening.
H-Asp(pNA)-OH·HCl structure
H-Asp(pNA)-OH·HCl structure
商品名:H-Asp(pNA)-OH·HCl
CAS番号:201732-79-8
MF:C10H11N3O5.CLH
メガワット:289.67200
MDL:MFCD00236807
CID:253498
PubChem ID:90470924

H-Asp(pNA)-OH·HCl 化学的及び物理的性質

名前と識別子

    • L-Asparagine,N-(4-nitrophenyl)-, monohydrochloride (9CI)
    • H-Asp(pNA)-OH · HCl
    • H-ASP(PNA)-OH HCL
    • ASPARTIC ACID(PNA)-OH HCL
    • H-Asp(pNA)-OH
    • (2S)-2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride
    • H-Asp(pNA)-OH.HCl
    • L-Aspartic acid beta-4-nitroanilide hydrochloride
    • L-Asparagine,N-(4-nitrophenyl)-,monohydrochloride(9ci)
    • 201732-79-8
    • H-Asp(pna)-oh hydrochloride
    • N4-(4-Nitrophenyl)-L-asparagine hydrochloride
    • MFCD00236807
    • J-013087
    • H-Asp(pNA)-OH·HCl
    • MDL: MFCD00236807
    • インチ: InChI=1S/C10H11N3O5.ClH/c11-8(10(15)16)5-9(14)12-6-1-3-7(4-2-6)13(17)18;/h1-4,8H,5,11H2,(H,12,14)(H,15,16);1H/t8-;/m0./s1
    • InChIKey: RJHGETAGZHXUQU-QRPNPIFTSA-N
    • ほほえんだ: C1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C[C@@H](C(=O)O)N.Cl

計算された属性

  • せいみつぶんしりょう: 289.04700
  • どういたいしつりょう: 289.0465482g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 333
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 138Ų

じっけんとくせい

  • PSA: 138.24000
  • LogP: 2.43380

H-Asp(pNA)-OH·HCl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
H017048-250mg
H-Asp(pNA)-OH·HCl
201732-79-8
250mg
$ 665.00 2022-06-04
TRC
H017048-100mg
H-Asp(pNA)-OH·HCl
201732-79-8
100mg
$ 320.00 2022-06-04
abcr
AB478208-250mg
H-Asp(pNA)-OH HCl; .
201732-79-8
250mg
€271.50 2024-08-03
abcr
AB478208-250 mg
H-Asp(pNA)-OH HCl; .
201732-79-8
250MG
€271.50 2022-06-09
TRC
H017048-500mg
H-Asp(pNA)-OH·HCl
201732-79-8
500mg
$ 1070.00 2022-06-04

H-Asp(pNA)-OH·HCl 関連文献

H-Asp(pNA)-OH·HClに関する追加情報

Recent Advances in the Application of H-Asp(pNA)-OH·HCl (CAS: 201732-79-8) in Chemical Biology and Pharmaceutical Research

H-Asp(pNA)-OH·HCl (CAS: 201732-79-8) is a specialized peptide derivative widely used as a substrate for proteolytic enzymes, particularly in the study of aspartyl proteases and other hydrolytic enzymes. Recent research has highlighted its critical role in drug discovery, enzyme kinetics, and biochemical assays. This research brief synthesizes the latest findings on the applications, mechanisms, and innovations involving this compound, providing a comprehensive overview for professionals in the field.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized H-Asp(pNA)-OH·HCl to investigate the substrate specificity of HIV-1 protease mutants. The study demonstrated that this compound serves as a highly sensitive chromogenic substrate, enabling precise measurement of enzymatic activity and inhibition kinetics. The findings have significant implications for the development of next-generation antiretroviral therapies, particularly in addressing drug-resistant HIV strains.

Another groundbreaking application of H-Asp(pNA)-OH·HCl was reported in a Nature Chemical Biology paper (2024), where it was employed in high-throughput screening assays to identify novel inhibitors of the SARS-CoV-2 main protease (Mpro). The study leveraged the compound's p-nitroaniline (pNA) leaving group, which produces a measurable colorimetric signal upon cleavage, facilitating rapid and accurate screening of potential antiviral compounds. This approach has accelerated the discovery of lead candidates for COVID-19 therapeutics.

Recent advancements in synthetic chemistry have also explored the optimization of H-Asp(pNA)-OH·HCl for enhanced stability and reactivity. A 2024 Organic & Biomolecular Chemistry study detailed a novel solid-phase synthesis protocol that improves the yield and purity of this substrate, addressing previous challenges related to its solubility and storage. These improvements are expected to broaden its utility in industrial-scale enzyme assays and pharmaceutical manufacturing.

In conclusion, H-Asp(pNA)-OH·HCl (CAS: 201732-79-8) continues to be a pivotal tool in chemical biology and drug discovery. Its versatility in enzyme studies, coupled with recent methodological refinements, underscores its enduring value in both academic and industrial research. Future directions may include its adaptation for emerging protease targets and integration with advanced spectroscopic techniques for real-time kinetic analysis.

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清らかである:99%
はかる:250mg
価格 ($):161.0